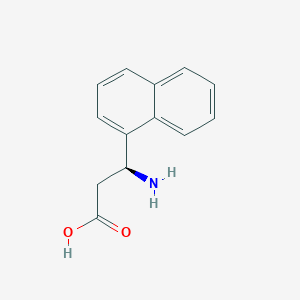

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375919 |

Source

|

| Record name | (3S)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-46-5 |

Source

|

| Record name | (βS)-β-Amino-1-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275826-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that holds significant potential as a building block in medicinal chemistry and drug discovery. Its rigid naphthalene moiety and the stereochemistry of the β-amino acid scaffold make it an attractive component for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including detailed (predicted) spectroscopic data, a plausible experimental protocol for its asymmetric synthesis, and a logical workflow for its characterization. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide leverages data from analogous compounds to present a representative analysis.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol CAS Number: 100393-41-7 (for the racemate)

Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (most acidic) | 4.0 (Predicted) | ChemAxon |

| pKa (most basic) | 9.5 (Predicted) | ChemAxon |

| LogP | 1.8 (Predicted) | ChemAxon |

| Melting Point | >200 °C (Decomposes) | Generic for similar amino acids |

| Appearance | White to off-white solid | Generic for similar amino acids |

Spectroscopic Data for Structural Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Solvent: D₂O Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.2 | d | 1H | Naphthyl-H |

| ~7.8 - 7.9 | d | 1H | Naphthyl-H |

| ~7.4 - 7.6 | m | 4H | Naphthyl-H |

| ~7.3 - 7.4 | d | 1H | Naphthyl-H |

| ~4.8 - 4.9 | t | 1H | CH-NH₂ |

| ~2.8 - 3.0 | d | 2H | CH₂-COOH |

¹³C NMR Spectroscopy

Solvent: D₂O Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (Carboxylic acid) |

| ~138.0 | Naphthyl-C (quaternary) |

| ~134.0 | Naphthyl-C (quaternary) |

| ~131.0 | Naphthyl-C (quaternary) |

| ~129.0 | Naphthyl-CH |

| ~128.5 | Naphthyl-CH |

| ~127.0 | Naphthyl-CH |

| ~126.5 | Naphthyl-CH |

| ~125.0 | Naphthyl-CH |

| ~124.0 | Naphthyl-CH |

| ~123.0 | Naphthyl-CH |

| ~55.0 | CH-NH₂ |

| ~42.0 | CH₂-COOH |

FT-IR Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3050 | Medium | C-H stretch (Aromatic) |

| 2950 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600 | Strong | N-H bend (Amine) |

| 1580, 1510, 1450 | Medium | C=C stretch (Aromatic) |

| 1400 | Medium | O-H bend (Carboxylic acid) |

| 800, 775 | Strong | C-H bend (Aromatic, out-of-plane) |

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 216.09 | 100 | [M+H]⁺ |

| 199.09 | 40 | [M+H - NH₃]⁺ |

| 170.08 | 60 | [M+H - HCOOH]⁺ |

| 142.07 | 80 | [Naphthyl-CH=CH₂]⁺ |

| 127.05 | 30 | [Naphthyl]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the asymmetric synthesis and characterization of this compound, adapted from general methods for the synthesis of chiral β-amino acids.

Asymmetric Synthesis via Chiral Auxiliary

This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester followed by hydrolysis.

Materials:

-

Naphthalene-1-carbaldehyde

-

Malonic acid

-

(S)-(-)-α-Methylbenzylamine

-

Piperidine

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Magnesium sulfate

Procedure:

-

Synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid: Naphthalene-1-carbaldehyde (1 eq.), malonic acid (1.2 eq.), and piperidine (0.1 eq.) are refluxed in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Formation of the chiral amide: The acrylic acid derivative (1 eq.) is converted to its acid chloride using thionyl chloride. The crude acid chloride is then reacted with (S)-(-)-α-methylbenzylamine (1.1 eq.) in the presence of triethylamine in dichloromethane at 0 °C to room temperature.

-

Diastereoselective conjugate addition: The resulting chiral α,β-unsaturated amide is subjected to a conjugate addition reaction with a suitable nucleophile (e.g., a cuprate reagent) to introduce the amino group precursor. This step is highly dependent on the specific reagents and conditions to achieve high diastereoselectivity.

-

Hydrolysis and removal of the chiral auxiliary: The diastereomerically pure product is hydrolyzed under acidic or basic conditions to cleave the amide bond and remove the chiral auxiliary, yielding the target this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using D₂O or DMSO-d₆ as the solvent.

-

FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry is performed using an ESI-TOF mass spectrometer.

-

Chiral HPLC: Enantiomeric purity is determined by chiral HPLC analysis, comparing the retention time with that of the racemic mixture.

Workflow and Pathway Diagrams

Structure Elucidation Workflow

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Potential Role in Signaling Pathway Inhibition (Hypothetical)

Given that many β-amino acid-containing peptides are investigated as enzyme inhibitors, a hypothetical signaling pathway is presented.

Caption: Hypothetical inhibition of a signaling pathway by a peptide containing the title compound.

Conclusion

The structural elucidation of this compound relies on a combination of asymmetric synthesis and comprehensive spectroscopic analysis. While specific experimental data for this compound remains scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on data from analogous structures. The unique structural features of this molecule underscore its importance as a valuable synthon for the development of novel therapeutics. Further research is warranted to fully explore its chemical and biological properties.

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a β-amino acid analog of the proteinogenic amino acid phenylalanine, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a bulky naphthalene moiety, offer opportunities for designing novel therapeutic agents with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. Due to the limited availability of experimental data for this specific compound, a combination of reported data for the racemate or the corresponding (R)-enantiomer and computationally predicted values are provided.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| CAS Number | 275826-46-5 | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not reported for (S)-enantiomer. 230-234 °C (dec.) for (R)-enantiomer. | |

| Optical Rotation | Not reported for (S)-enantiomer. [α]D²⁵ = +49 ± 3º (C=1 in 0.5N NaOH) for (R)-enantiomer. | |

| Storage Conditions | 2-8°C, protect from light |

Table 2: Solubility and Partitioning Characteristics (Predicted)

| Property | Predicted Value | Source |

| Water Solubility | 0.485 g/L | ChemAxon |

| logP | 1.85 | ChemAxon |

| logD at pH 7.4 | -0.95 | ChemAxon |

Table 3: Acidity and Basicity (Predicted)

| Property | Predicted Value | Source |

| pKa (acidic) | 4.02 (Carboxylic acid) | ChemAxon |

| pKa (basic) | 9.58 (Amine) | ChemAxon |

Experimental Protocols

Synthesis of this compound

A common synthetic route to enantiomerically pure β-amino acids like the target compound involves the asymmetric addition of a nucleophile to a naphthalene-containing electrophile. A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic pathway for the target compound.

Methodology:

-

Knoevenagel Condensation: 1-Naphthaldehyde is reacted with a malonic acid monoester in the presence of a base (e.g., piperidine) to yield the corresponding naphthylidene malonic ester.

-

Asymmetric Reduction: The intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to stereoselectively reduce the double bond and introduce the desired (S)-chirality.

-

Hydrolysis: The resulting chiral ester is hydrolyzed under acidic or basic conditions to afford the final product, this compound.

-

Purification: The final compound is purified by recrystallization or chromatography.

HPLC Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound. Due to the lack of a strong chromophore for UV detection at higher wavelengths, pre-column derivatization is often necessary for sensitive detection of amino acids.

Caption: General workflow for the HPLC analysis of the target compound.

Methodology:

-

Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Derivatization: The sample is derivatized with a fluorescent tagging agent such as o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines. This step enhances the sensitivity of detection.[4][5]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent, or a UV detector.

-

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the incorporation of β-naphthylalanine into peptides has been shown to modulate their biological properties. Notably, β-naphthylalanine-containing peptides have demonstrated enhanced antimicrobial activity.[6][7][8] The bulky, hydrophobic naphthalene group is thought to facilitate the interaction of these peptides with bacterial cell membranes, leading to membrane disruption and cell death.

A plausible mechanism of action for a peptide containing this compound against bacteria could involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

Caption: A proposed mechanism for the antimicrobial action.

This proposed pathway highlights the potential for this amino acid to serve as a building block for novel antimicrobial agents. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new pharmaceuticals. While experimental data on its physicochemical properties are not extensively available, this guide provides a summary of the known and predicted characteristics, along with generalized protocols for its synthesis and analysis. The demonstrated biological activity of related β-naphthylalanine-containing peptides suggests promising avenues for future research, particularly in the field of antimicrobial drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 5. agilent.com [agilent.com]

- 6. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

- 7. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its rigid naphthyl moiety and chiral center make it a key component in the design of peptidomimetics, protease inhibitors, and other biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation.

Core Synthesis Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis using Chiral Auxiliaries: This classic and reliable method involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a stereoselective transformation.

-

Catalytic Asymmetric Synthesis: This modern approach utilizes a chiral catalyst, often a transition metal complex, to induce enantioselectivity in a reaction, offering high efficiency and atom economy.

-

Enzymatic Resolution: This biocatalytic method separates a racemic mixture of the target molecule or a precursor, leveraging the high stereospecificity of enzymes.

Pathway 1: Asymmetric Synthesis via a Chiral Sulfinamide Auxiliary

This pathway is adapted from a general method for the synthesis of chiral β-amino acids utilizing a tert-butanesulfinamide chiral auxiliary. This approach offers high diastereoselectivity and reliable removal of the auxiliary.

Experimental Protocol

Step 1: Synthesis of the Chiral N-tert-butanesulfinyl Imine

-

To a solution of 1-naphthaldehyde (1.0 eq) in THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide) (1.05 eq).

-

Add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) and heat the mixture to 60 °C.

-

Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reformatsky Reaction

-

In a separate flask, activate zinc dust (3.0 eq) with 1,2-dibromoethane in THF.

-

To the activated zinc, add a solution of ethyl bromoacetate (2.0 eq) in THF and stir at room temperature for 30 minutes to form the Reformatsky reagent.

-

Cool the Reformatsky reagent to -78 °C and add a solution of the N-tert-butanesulfinyl imine from Step 1 in THF via cannula.

-

Stir the reaction at -78 °C for 3-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired diastereomer of the β-amino ester.

Step 3: Hydrolysis and Auxiliary Removal

-

Dissolve the purified β-amino ester from Step 2 in a 1:1 mixture of methanol and 4N HCl.

-

Stir the solution at room temperature for 2-3 hours to effect both ester hydrolysis and cleavage of the sulfinamide auxiliary.

-

Concentrate the reaction mixture in vacuo.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The free amino acid can be obtained by dissolving the HCl salt in water and adjusting the pH to the isoelectric point.

Quantitative Data

| Step | Product | Typical Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| 1 | N-tert-butanesulfinyl imine | >95% | N/A |

| 2 | Ethyl (S)-3-((R)-tert-butylsulfinylamino)-3-(naphthalen-1-yl)propanoate | 80-90% | >98% d.e. |

| 3 | This compound | 85-95% | >99% e.e. |

Workflow Diagram

Pathway 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This pathway involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor, catalyzed by a chiral rhodium complex. This method is highly efficient and can be performed on a large scale.

Experimental Protocol

Step 1: Synthesis of the Enamide Precursor

-

Condense 1-naphthaldehyde (1.0 eq) with N-acetylglycine (1.1 eq) in the presence of acetic anhydride (2.5 eq) and sodium acetate (1.2 eq).

-

Heat the mixture at 100 °C for 2 hours.

-

Cool the reaction mixture and add water to precipitate the azlactone intermediate.

-

Filter the solid, wash with water, and dry.

-

Reflux the azlactone in methanol to yield methyl 2-acetamido-3-(naphthalen-1-yl)acrylate.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the enamide precursor from Step 1 in degassed methanol.

-

Add a chiral rhodium catalyst, such as [Rh(COD)(Me-BoPhoz)]BF₄ (0.5-1 mol%).

-

Pressurize the reactor with hydrogen gas (5-10 bar) and stir at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC for the disappearance of the starting material.

-

Once complete, carefully vent the reactor and concentrate the solution in vacuo.

-

The crude product is the N-acetylated methyl ester of the desired amino acid.

Step 3: Hydrolysis

-

Reflux the crude product from Step 2 in 6N aqueous HCl for 4-6 hours.

-

Cool the solution to room temperature and wash with dichloromethane to remove any organic impurities.

-

Concentrate the aqueous layer in vacuo.

-

Dissolve the residue in a minimum amount of hot water and adjust the pH to the isoelectric point with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Quantitative Data

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | Methyl 2-acetamido-3-(naphthalen-1-yl)acrylate | 70-80% | N/A |

| 2 | Methyl (S)-2-acetamido-3-(naphthalen-1-yl)propanoate | >95% | >98% e.e. |

| 3 | This compound | 85-95% | >99% e.e. |

Workflow Diagram

Pathway 3: Enzymatic Resolution of a Racemic Ester

This pathway involves the synthesis of a racemic mixture of the methyl ester of 3-amino-3-(naphthalen-1-yl)propanoic acid, followed by enantioselective hydrolysis catalyzed by a lipase.

Experimental Protocol

Step 1: Synthesis of Racemic Methyl 3-Amino-3-(naphthalen-1-yl)propanoate

-

A one-pot synthesis can be employed by reacting 1-naphthaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in refluxing ethanol for 8-12 hours.

-

Cool the reaction mixture and concentrate in vacuo.

-

Dissolve the residue in methanol and add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool and concentrate the reaction mixture.

-

Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the racemic methyl ester. Purify by column chromatography if necessary.

Step 2: Enzymatic Kinetic Resolution

-

Suspend the racemic methyl ester in a biphasic system of a phosphate buffer (pH 7.5) and an organic solvent such as methyl tert-butyl ether (MTBE).

-

Add a lipase, for example, Candida antarctica lipase B (CALB), immobilized on a solid support.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The enzyme will selectively hydrolyze one enantiomer (typically the R-ester) to the corresponding carboxylic acid.

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining (S)-ester and the formed (R)-acid.

-

Filter off the immobilized enzyme.

-

Separate the aqueous and organic layers.

-

The organic layer contains the unreacted (S)-ester. The aqueous layer contains the (R)-acid.

Step 3: Hydrolysis of the (S)-Ester

-

Isolate the (S)-ester from the organic layer by evaporation of the solvent.

-

Hydrolyze the (S)-ester using standard acidic conditions (e.g., refluxing in 6N HCl) as described in Pathway 2, Step 3.

-

Isolate the final product, this compound, after neutralization.

Quantitative Data

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | Racemic Methyl 3-Amino-3-(naphthalen-1-yl)propanoate | 60-70% | 0% e.e. |

| 2 | (S)-Methyl 3-Amino-3-(naphthalen-1-yl)propanoate | ~45% (of theoretical max 50%) | >99% e.e. |

| 3 | This compound | 85-95% | >99% e.e. |

Workflow Diagram

Conclusion

This guide has detailed three robust and distinct methodologies for the synthesis of this compound. The choice of a particular pathway will depend on the specific requirements of the researcher, including scale, available equipment, cost of reagents, and desired enantiopurity. The chiral auxiliary method offers high reliability, the catalytic asymmetric approach provides efficiency for larger scale synthesis, and enzymatic resolution presents a green and highly selective alternative. Each of these pathways provides a viable route to this important chiral building block for applications in drug discovery and development.

A Technical Guide to the Spectroscopic Analysis of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents representative data and detailed experimental protocols to facilitate its synthesis and characterization. The nuclear magnetic resonance (NMR) data is based on a closely related analogue, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride, which serves as a valuable reference for spectral interpretation. Infrared (IR) and mass spectrometry (MS) data are predicted based on the compound's structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following data is for the closely related compound (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride and is intended to be representative.

| ¹H NMR (300 MHz, D₂O) | ¹³C NMR (75 MHz, D₂O) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.34 – 8.16 (m, 1H) | 179.9 |

| 8.03 (s, 1H) | 133.6 |

| 7.81 – 7.40 (m, 2H) | 131.4 |

| 5.55 (s, 1H) | 130.6 |

| 1.36 (s, 1H) | 130.2 |

| 1.16 (s, 7H) | 129.3 |

| 127.4 | |

| 126.7 | |

| 125.5 | |

| 124.7 | |

| 122.9 | |

| 54.7 | |

| 46.3 | |

| 24.1 | |

| 20.7 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amine) | Bending | 1650-1580 |

| C-N | Stretching | 1342-1020 |

| C-O | Stretching | 1320-1210 |

| O-H | Bending | 1440-1395 |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Fragment Ion (m/z) | Interpretation |

| ESI+ | 216.0974 | [M+H]⁺ |

| ESI+ | 199.0708 | [M+H - NH₃]⁺ |

| ESI+ | 171.0759 | [M+H - COOH]⁺ |

| ESI+ | 142.0704 | [Naphthyl-CH=NH₂]⁺ |

| ESI- | 214.0817 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to serve as a standard operating procedure for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Instrumentation:

-

This compound (5-10 mg)

-

Deuterium oxide (D₂O) or other suitable deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

300 MHz or higher field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Instrumentation:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

Fourier-Transform Infrared (FTIR) spectrometer with a DTGS or MCT detector

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven at 110°C for at least 2 hours to remove moisture.

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Instrumentation:

-

This compound (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for ESI+) or Ammonium hydroxide (for ESI-)

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol/water).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

For positive ion mode (ESI+), the mobile phase should contain a small amount of formic acid (e.g., 0.1%).

-

For negative ion mode (ESI-), the mobile phase can be used as is or with a small amount of a basic modifier.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan spectra to identify the molecular ions ([M+H]⁺, [M-H]⁻, etc.).

-

Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation pathways.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Chirality and Stereochemistry of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. This document details the synthesis of the racemic compound, methods for chiral resolution, and analytical techniques for determining enantiomeric purity.

Introduction to Chirality in 3-Amino-3-(naphthalen-1-yl)propanoic Acid

3-Amino-3-(naphthalen-1-yl)propanoic acid possesses a single stereocenter at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, an amino group, a carboxylic acid group (after deprotonation of the propanoic acid chain), and a naphthalen-1-yl group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to different pharmacological and toxicological profiles, making their separation and stereochemical characterization crucial for drug development.

Synthesis of Racemic 3-Amino-3-(naphthalen-1-yl)propanoic Acid

The synthesis of the racemic mixture is the initial step before chiral resolution. A common and effective method is the Rodionov reaction, which involves the condensation of 1-naphthaldehyde, malonic acid, and ammonium acetate.

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Materials:

-

1-Naphthaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A mixture of 1-naphthaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.5 equivalents) in ethanol is heated to reflux for 4-6 hours.

-

The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

-

The aqueous layer is then acidified with concentrated HCl to a pH of approximately 1-2, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to purify the racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid.

Logical Relationship for Racemic Synthesis

Caption: Workflow for the synthesis of racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid.

Chiral Resolution of Racemic 3-Amino-3-(naphthalen-1-yl)propanoic Acid

The separation of the enantiomers can be achieved through several methods, with diastereomeric salt formation being a widely used and effective technique. This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Resolution via Diastereomeric Salt Formation

A common chiral resolving agent for amino acids is a chiral acid, such as a derivative of tartaric acid.

Experimental Protocol: Chiral Resolution using Di-p-toluoyl-D-tartaric Acid

Materials:

-

Racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid

-

Di-p-toluoyl-D-tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Diethyl ether

Procedure:

-

Racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid (1 equivalent) is dissolved in hot methanol.

-

A solution of di-p-toluoyl-D-tartaric acid (0.5 equivalents, as it is a dicarboxylic acid) in methanol is added to the amino acid solution.

-

The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration and washed with a small amount of cold methanol. This first crop is typically enriched in one diastereomer.

-

The mother liquor, enriched in the other diastereomer, can be concentrated and cooled to yield a second crop of crystals.

-

To liberate the free amino acid, the separated diastereomeric salt is treated with an aqueous solution of NaOH.

-

The chiral resolving agent can be recovered from the aqueous solution by acidification with HCl and extraction with a suitable organic solvent.

-

The aqueous layer containing the sodium salt of the amino acid is then acidified with HCl to precipitate the enantiomerically enriched 3-Amino-3-(naphthalen-1-yl)propanoic acid.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The enantiomeric excess (e.e.) of the resolved amino acid should be determined by a suitable analytical method, such as chiral HPLC.

Experimental Workflow for Chiral Resolution

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Stereochemical Properties and Data

The characterization of the individual enantiomers is essential. Specific rotation is a key physical constant for chiral molecules.

Quantitative Data

| Property | (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid |

| Specific Rotation [α]D25 | +49 ± 3° (c=1 in 0.5N NaOH)[1] | Expected to be -49 ± 3° (c=1 in 0.5N NaOH) |

| CAS Number | 775280-91-6[2] | Not specified |

| Molecular Formula | C13H13NO2[2] | C13H13NO2 |

| Molecular Weight | 215.25 g/mol [3] | 215.25 g/mol |

Note: The specific rotation for the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations. Experimental verification is recommended.

Determination of Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess of a chiral compound.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T, or a polysaccharide-based column)

Example HPLC Conditions (Method to be optimized for this specific compound):

-

Chiral Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

Column Temperature: 25 °C

Procedure:

-

Prepare a standard solution of the racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid in the mobile phase.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.

-

Prepare a solution of the resolved enantiomer sample in the mobile phase.

-

Inject the sample and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

e.e. (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Logical Flow for Enantiomeric Excess Determination

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Conclusion

The synthesis and stereochemical control of 3-Amino-3-(naphthalen-1-yl)propanoic acid are critical for its application in drug discovery and development. This guide has provided detailed methodologies for the synthesis of the racemic compound and its resolution into individual enantiomers. The presented analytical methods for determining enantiomeric purity are essential for quality control and for understanding the structure-activity relationships of this important chiral building block. Further research may focus on developing more efficient enantioselective syntheses to directly obtain the desired enantiomer, bypassing the need for chiral resolution.

References

The Ascendancy of the Unnatural: A Technical Guide to the Discovery and History of Novel β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical landscape and scientific discovery of novel β-amino acids. From their initial identification in natural products to their current prominence in medicinal chemistry, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and biological significance of these unique structural motifs. The enhanced proteolytic stability and diverse conformational possibilities of β-amino acids have established them as invaluable tools in the design of next-generation therapeutics.

A Historical Perspective: From Natural Curiosity to Pharmaceutical Cornerstone

The journey of β-amino acids began with the discovery of the first and only naturally occurring β-amino acid in the early 20th century: β-alanine.[1][2] Initially identified as a component of the dipeptide carnosine found in muscle tissue, its full potential was not realized until much later.[1][2] A pivotal moment in the history of novel β-amino acids was the discovery of the β-phenylalanine side chain in the potent anti-cancer agent, Paclitaxel (Taxol®), isolated from the bark of the Pacific yew tree in the late 1960s.[3][4] This discovery highlighted the importance of β-amino acids in biologically active natural products and spurred further investigation into their synthesis and properties. Another naturally produced β-amino acid in humans is β-leucine, which is formed through the metabolism of L-leucine.[5][6]

The timeline below outlines key discoveries in the history of amino acids, providing context for the emergence of β-amino acids:

-

1806: Asparagine, the first α-amino acid, is isolated.[7]

-

1819-1820: Leucine and Glycine are discovered.[7][8][9][10][11]

-

Early 20th Century: β-Alanine is discovered as a component of carnosine.[1][2]

-

1935: Threonine, the last of the 20 common proteinogenic α-amino acids, is identified.[7]

-

Late 1960s: The β-phenylalanine side chain of Paclitaxel is identified.[3]

The recognition of the unique properties of β-amino acids, particularly their ability to confer resistance to enzymatic degradation, has driven the development of a vast array of synthetic methods to access novel, non-natural β-amino acid structures.[12][13]

Synthetic Methodologies: Crafting the Unnatural

The synthesis of novel β-amino acids has been a significant focus of organic chemistry, leading to the development of numerous innovative and efficient methodologies. These methods can be broadly categorized into homologation of α-amino acids, conjugate addition reactions, and various asymmetric approaches that provide enantiomerically pure products.

Key Experimental Protocols

Below are detailed methodologies for two of the most fundamental and widely employed strategies for synthesizing β-amino acids.

1. Arndt-Eistert Homologation of α-Amino Acids

This classical method provides a straightforward route to β-amino acids by extending the carbon chain of an α-amino acid by one methylene unit. The key steps involve the formation of a diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to generate a ketene, which is then trapped by a nucleophile.

Protocol:

-

Acid Chloride Formation: To a solution of an N-protected α-amino acid (1.0 equiv) in a suitable solvent (e.g., anhydrous dichloromethane), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cool to 0 °C. Add a freshly prepared solution of diazomethane in diethyl ether (2.0-3.0 equiv) dropwise until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for an additional 1-2 hours. Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Wolff Rearrangement and Nucleophilic Trapping: To the solution of the diazoketone at 0 °C, add a suspension of silver oxide (Ag₂O) or other suitable catalyst (0.1 equiv) in water (or an alcohol for ester formation). Warm the reaction mixture to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Acidify the aqueous phase with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting β-amino acid can be purified by recrystallization or column chromatography.

2. Asymmetric Mannich-Type Reaction for the Synthesis of β-Amino Esters

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used for the synthesis of β-amino carbonyl compounds. Asymmetric variants, often employing chiral catalysts or auxiliaries, provide access to enantiomerically enriched β-amino acids.

Protocol:

-

Imine Formation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 equiv) and a chiral amine (e.g., a primary amine with a chiral auxiliary, 1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene). Add a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding chiral imine.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone or ester (1.2 equiv) in an anhydrous solvent (e.g., tetrahydrofuran) and cool to -78 °C. Add a strong base (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), 1.1 equiv) dropwise and stir for 30-60 minutes to generate the corresponding enolate.

-

Mannich Reaction: To the pre-formed enolate solution at -78 °C, add a solution of the in situ-generated chiral imine from step 1 via cannula. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric β-amino carbonyl compound can be purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary) to yield the desired enantiomerically enriched β-amino acid derivative.

Quantitative Data on the Properties of β-Amino Acids

The incorporation of β-amino acids into peptides and other molecules confers significant advantages, most notably enhanced stability against enzymatic degradation and the ability to adopt unique secondary structures. The following tables summarize key quantitative data that underscore these benefits.

Table 1: Proteolytic Stability of α-Peptides vs. β-Peptides

| Peptide Type | Enzyme | Incubation Time | Degradation | Reference |

| α-eicosapeptide | Various proteases | 15 min | Complete | [12] |

| β- and γ-peptides | 15 different proteases | 48 hours | No degradation | [12] |

| Peptides with N-terminal amines | Mesenchymal stem cells | 48 hours | Almost complete | [14][15] |

| Peptides with N-terminal acetylated β-amino acid | Mesenchymal stem cells | 48 hours | Significantly reduced | [14][15] |

Table 2: Pharmacological Activity of β-Amino Acid-Containing Molecules

| Compound | Target | Activity | IC₅₀ / Kᵢ / EC₅₀ | Reference |

| Peptide 7 (β-peptide) | p53AD–hDM2 interaction | Inhibition | IC₅₀ = 94.5 μM | [16] |

| Alternating α,β-peptide 8 | Bak peptide binding | Inhibition | Kᵢ = 1.5 μM | [16] |

| Ibrexafungerp | β-1,3-glucan synthase | Inhibition | IC₅₀ = 0.001 μg/mL | [17] |

| Difelikefalin | Kappa opioid receptor (KOR) | Agonist | EC₅₀ = 0.048 nM | [17] |

| Adagrasib | KRAS G12C | Inhibition | IC₅₀ = 5–14 nM | [18] |

Signaling Pathways and Experimental Workflows

The unique structural and chemical properties of β-amino acids enable them to modulate various biological signaling pathways. Furthermore, their incorporation into peptides can be achieved through well-established experimental workflows.

Signaling Pathways

1. GABAergic Signaling

β-Alanine, an endogenous β-amino acid, can act as an agonist at γ-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor, which is a ligand-gated ion channel.[19][20] Activation of the GABA-A receptor by GABA or β-alanine leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing an inhibitory effect on neurotransmission.[19][20]

Caption: GABAergic signaling pathway activated by GABA or β-alanine.

2. G-Protein Coupled Receptor (GPCR) Signaling and β-Arrestin

Many biologically active molecules containing β-amino acids exert their effects through G-protein coupled receptors (GPCRs). Upon agonist binding, the GPCR activates a G-protein, initiating a downstream signaling cascade. Subsequently, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin, which can mediate receptor internalization and initiate G-protein-independent signaling.[21]

Caption: GPCR signaling cascade including β-arrestin mediated pathways.

Experimental Workflow

Manual Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the most common method for preparing peptides, including those containing β-amino acids.[22] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[23][24]

Caption: Manual solid-phase peptide synthesis (SPPS) workflow.

Conclusion

The discovery and development of novel β-amino acids represent a significant advancement in chemical biology and drug discovery. Their unique properties, particularly their proteolytic stability and conformational diversity, have enabled the creation of a new generation of peptidomimetics with improved therapeutic potential. The continued refinement of synthetic methodologies and a deeper understanding of their interactions with biological systems will undoubtedly lead to the development of innovative and effective treatments for a wide range of diseases.

References

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. codeage.com [codeage.com]

- 3. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. β-Leucine - Wikipedia [en.wikipedia.org]

- 6. Leucine - Wikipedia [en.wikipedia.org]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Leucine -MetwareBio [metwarebio.com]

- 9. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. umass.edu [umass.edu]

- 12. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]

- 13. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 22. peptide.com [peptide.com]

- 23. bachem.com [bachem.com]

- 24. csbio.com [csbio.com]

Theoretical Modeling of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Computational Approach for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral amino acid derivative containing a bulky naphthalene moiety, suggesting its potential for specific interactions with biological targets. This technical guide outlines a comprehensive theoretical modeling workflow for the in-depth computational analysis of this compound. The methodologies described herein, including quantum chemical calculations and molecular docking, are crucial for elucidating its electronic properties, conformational landscape, and potential as a therapeutic agent. This document serves as a foundational resource for researchers engaged in the rational design and development of novel pharmaceuticals based on this and related molecular scaffolds.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of the naphthalene group introduces significant steric and electronic features, making it an attractive candidate for interacting with various biological receptors. Theoretical modeling provides a powerful, cost-effective approach to predict the molecular properties and biological activity of such compounds before their synthesis and experimental testing. This guide details the application of computational chemistry techniques to characterize this compound.

Molecular Properties and Quantum Chemical Analysis

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for this purpose.[1][2]

Computational Protocol: Quantum Chemical Calculations

A common approach for quantum chemical calculations involves the following steps:[1]

-

Structure Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A widely used method is the B3LYP functional with a 6-311G+(d,p) basis set.[1]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Various electronic properties are calculated from the optimized geometry, including molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moment.

The overall workflow for these calculations can be visualized as follows:

Caption: Workflow for Quantum Chemical Calculations.

Calculated Molecular Properties

The following table summarizes hypothetical, yet representative, quantitative data derived from DFT calculations for this compound.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -785.123 | Hartrees | Thermodynamic stability |

| HOMO Energy | -6.21 | eV | Electron-donating ability |

| LUMO Energy | -1.98 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.23 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.45 | Debye | Molecular polarity |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Molecular Docking Protocol

A typical molecular docking workflow includes the following stages:[4][5]

-

Target Preparation: A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states and minimizing its energy.

-

Docking Simulation: A docking algorithm is used to explore possible binding poses of the ligand within the active site of the protein. The binding site is usually defined by a grid box encompassing the region of interest.

-

Pose Analysis and Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

The logical flow of a molecular docking study is illustrated below.

Caption: General Workflow for Molecular Docking Studies.

Hypothetical Docking Results

To illustrate the potential of this compound, we present hypothetical docking results against two common drug target classes: a kinase and a protease.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase (e.g., EGFR) | 1M17 | -8.2 | MET793, LEU718, VAL726 |

| Protease (e.g., Thrombin) | 1UVT | -7.5 | GLY216, TRP60D, TYR60A |

These hypothetical binding affinities are comparable to those of known inhibitors, suggesting that the compound warrants further investigation. The naphthalene ring likely engages in hydrophobic interactions, while the amino and carboxylic acid groups can form hydrogen bonds and salt bridges.[3]

Conclusion and Future Directions

The theoretical modeling approaches outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Quantum chemical calculations can reveal its fundamental electronic structure and reactivity, while molecular docking studies can predict its binding behavior with therapeutically relevant protein targets. The hypothetical data presented herein suggests that this molecule possesses features that make it a promising scaffold for drug design.

Future work should focus on synthesizing the compound and validating these computational predictions through experimental techniques such as X-ray crystallography of ligand-protein complexes and in vitro binding assays. Further computational studies, including molecular dynamics simulations, can provide deeper insights into the stability of the predicted binding modes and the dynamic behavior of the ligand-receptor complex over time.

References

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalirjpac.com [journalirjpac.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-<i>O</i>-<i>α</i>-D-glycopyranoside isolated from <i>Helichrysum stoechas</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Due to the limited availability of specific data for the (S)-enantiomer, this document focuses on the racemic mixture and the (R)-enantiomer, while also outlining potential synthetic and resolution strategies to obtain the (S)-form.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid remains elusive in public databases, the identifiers for the racemic mixture and the (R)-enantiomer are well-documented. This information is crucial for sourcing and regulatory purposes.

Table 1: Chemical Identifiers

| Identifier | Racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid | (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid |

| CAS Number | 100393-41-7[1] | 775280-91-6[2] |

| Molecular Formula | C₁₃H₁₃NO₂[3] | C₁₃H₁₃NO₂[2] |

| Molecular Weight | 215.25 g/mol [3] | 215.25 g/mol [2] |

| PubChem CID | 2764540[4] | - |

| Synonyms | 3-Amino-3-(1-naphthyl)propionic acid | D-β-Ala(1-naphthyl)-OH, H-D-β-Ala(1-naphthyl)-OH[5] |

Table 2: Physicochemical Data

| Property | Racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid | (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid |

| Appearance | White to off-white solid | White powders[2] |

| Melting Point | Not available | 230-234 °C (decomposes)[5] |

| Solubility | Not available | Not available |

| Storage | Room Temperature | 2-8°C[2] |

Synthesis and Enantioselective Resolution

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A general and efficient one-pot synthesis provides a viable route to the racemic mixture. To obtain the desired (S)-enantiomer, subsequent chiral resolution is necessary.

Experimental Protocol: One-Pot Synthesis of Racemic 3-Amino-3-(naphthalen-1-yl)propanoic Acid

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropionic acids.

Materials:

-

1-Naphthaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 1-naphthaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add ammonium acetate (2.5 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to approximately 7 with a 1M sodium hydroxide solution to precipitate the racemic β-amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Chiral Resolution of Racemic 3-Amino-3-(naphthalen-1-yl)propanoic Acid

The resolution of racemic amino acids can be achieved by forming diastereomeric salts with a chiral resolving agent.[6][7]

Materials:

-

Racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid

-

(R)-(-)-Mandelic acid or another suitable chiral acid

-

Methanol or another suitable solvent

-

Standard glassware for crystallization

Procedure:

-

Dissolve the racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in hot methanol.

-

Mix the two solutions and allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

To obtain the free amino acid, treat the separated diastereomeric salt with a weak base to neutralize the resolving agent.

-

The enantiomeric purity of the resolved amino acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Caption: Synthetic and resolution workflow.

Biological Activity and Potential Applications

(R)-3-Amino-3-(1-naphthyl)propionic acid is recognized for its potential as a crucial building block in the synthesis of bioactive molecules.[5] Its applications are primarily in pharmaceutical and biochemical research, with a focus on drug development for neurological disorders.[5]

Neuroprotective Potential

Derivatives of 3-aminopropanoic acid are being investigated for their neuroprotective effects. The structural features of 3-Amino-3-(naphthalen-1-yl)propanoic acid, particularly the naphthalene moiety, make it a valuable candidate for the design of selective receptor modulators and neuroprotective agents.[5] While the precise mechanisms are still under investigation, it is hypothesized that such compounds may interact with neurotransmitter systems and their receptors.

Caption: Potential receptor modulation.

Role in Peptide Synthesis

As a β-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation. The bulky naphthalene group can also influence the folding and binding properties of these synthetic peptides.

Conclusion

3-Amino-3-(naphthalen-1-yl)propanoic acid, in both its racemic and enantiomerically pure forms, represents a valuable scaffold for the development of novel therapeutics, particularly in the field of neuroscience. While specific data on the (S)-enantiomer is sparse, established synthetic and resolution methodologies provide a clear path to its preparation for further investigation. The continued exploration of this and similar β-amino acids is likely to yield new insights into receptor modulation and the design of next-generation neuroprotective agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, CasNo.775280-91-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-3-(naphthalen-1-yl)propanoic acid | C13H13NO2 | CID 2764540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Naphthalen-Containing Amino Acids: A Technical Guide for Research and Drug Development

An in-depth exploration of the synthesis, properties, and applications of naphthalen-containing amino acids, tailored for researchers, scientists, and drug development professionals.

Naphthalen-containing amino acids, particularly the isomers 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), have emerged as invaluable tools in peptide engineering and drug discovery. Their unique structural and photophysical properties, stemming from the bulky, hydrophobic naphthalene ring, offer a powerful means to modulate the biological activity and pharmacokinetic profiles of peptides. This technical guide provides a comprehensive overview of the core aspects of naphthalen-containing amino acids in research, from their synthesis and characterization to their diverse applications.

Structural and Physicochemical Properties

Naphthylalanine (C₁₃H₁₃NO₂) is a non-proteinogenic amino acid characterized by the attachment of a naphthalene moiety to the β-carbon of alanine. The point of attachment on the naphthalene ring system gives rise to two primary isomers, 1-Nal and 2-Nal, each with distinct steric and electronic profiles.[1]

Key Properties:

-

Hydrophobicity: The large aromatic surface of the naphthalene group significantly increases the hydrophobicity of the amino acid. This property can enhance the binding of peptides to receptors and improve their ability to cross cell membranes.[1]

-

Steric Hindrance: The bulky nature of the naphthyl group provides steric hindrance, which can influence peptide conformation and protect against enzymatic degradation. 1-Nal exhibits greater steric hindrance compared to 2-Nal.[1]

-

Fluorescence: The extended π-conjugation of the naphthalene ring imparts intrinsic fluorescence, making these amino acids useful as probes in studies of protein folding and receptor-ligand interactions.[1]

-

Solubility: Both isomers have limited water solubility but are soluble in organic solvents like DMSO and chloroform. This necessitates the use of tailored buffer conditions for biological assays.[1]

The structural differences between 1-Nal and 2-Nal have a significant impact on their application in peptide design, influencing the resulting peptide's conformation and interaction with its biological target.[2][3]

Synthesis and Characterization

The incorporation of naphthalen-containing amino acids into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This process utilizes Fmoc- or Boc-protected derivatives of the amino acids.

Synthesis of Fmoc-Naphthylalanine

A general method for the Fmoc protection of amino acids involves the reaction of the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Synthesis of Fmoc-L-Alanine (Generalizable to Naphthylalanine)

-

Dissolution: Dissolve L-alanine (or L-naphthylalanine) in a 1:1 mixture of water and dioxane.

-

Base Addition: Add sodium carbonate to the solution.

-

Fmoc-OSu Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Work-up:

-

Filter the mixture.

-

Extract the filtrate with ethyl ether.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the Fmoc-protected amino acid.[4]

-

Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual Fmoc-SPPS for incorporating a naphthalen-containing amino acid, specifically 3-(2-Naphthyl)-D-alanine (D-2-Nal), into a model peptide.

Experimental Protocol: Manual Fmoc-SPPS of Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂ [5]

-

Resin Preparation:

-

Place Rink Amide MBHA resin in a reaction vessel.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (General Cycle):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-Nal(2)-OH) and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Note: For sterically hindered amino acids like Fmoc-D-Nal(2)-OH, a double coupling (repeating the coupling step) is recommended.

-

Wash the resin with DMF (3 times).

-

-

N-terminal Acetylation:

-

After coupling and deprotecting the final amino acid, wash the resin with DMF.

-

Add a solution of 10% acetic anhydride and 20% DIPEA in DMF and agitate for 30 minutes.

-

Wash the resin with DMF and then with Dichloromethane (DCM).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Analytical Characterization